(1-(Ethoxycarbonyl)-2-oxocyclopentyl)acetic acid
Overview
Description
(1-(Ethoxycarbonyl)-2-oxocyclopentyl)acetic acid is an organic compound with a complex structure that includes a cyclopentane ring, an ethoxycarbonyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Ethoxycarbonyl)-2-oxocyclopentyl)acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor to form the cyclopentane ring, followed by the introduction of the ethoxycarbonyl group and the acetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as flow chemistry to enhance efficiency and scalability. The choice of raw materials, reaction conditions, and purification steps are carefully controlled to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1-(Ethoxycarbonyl)-2-oxocyclopentyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction pathway and product distribution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones, while reduction could yield alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(1-(Ethoxycarbonyl)-2-oxocyclopentyl)acetic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a biochemical probe or a precursor for biologically active compounds.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug development.
Industry: It is used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-(Ethoxycarbonyl)-2-oxocyclopentyl)acetic acid involves its interaction with molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. Detailed studies on its binding affinity, molecular interactions, and effects on cellular pathways are essential to understand its biological activity.
Comparison with Similar Compounds
Similar Compounds
(1-(Methoxycarbonyl)-2-oxocyclopentyl)acetic acid: Similar structure with a methoxycarbonyl group instead of an ethoxycarbonyl group.
(1-(Ethoxycarbonyl)-2-oxocyclohexyl)acetic acid: Similar structure with a cyclohexane ring instead of a cyclopentane ring.
(1-(Ethoxycarbonyl)-2-oxocyclopentyl)propionic acid: Similar structure with a propionic acid moiety instead of an acetic acid moiety.
Uniqueness
(1-(Ethoxycarbonyl)-2-oxocyclopentyl)acetic acid is unique due to its specific combination of functional groups and ring structure. This uniqueness imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of the ethoxycarbonyl group and the cyclopentane ring contributes to its stability and reactivity, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
2-(1-ethoxycarbonyl-2-oxocyclopentyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-2-15-9(14)10(6-8(12)13)5-3-4-7(10)11/h2-6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTRRJRRBRCVSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC1=O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286603 | |
Record name | NSC46647 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6342-78-5 | |
Record name | NSC46647 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46647 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC46647 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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